

Spectroscopic Properties of Bicyclopropyl: A Technical Guide

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Compound of Interest

Compound Name: *Bicyclopropyl*

Cat. No.: *B13801878*

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Introduction

Bicyclopropyl (cyclopropylcyclopropane) is a saturated bicyclic hydrocarbon with the molecular formula C_6H_{10} . Its unique strained ring structure imparts distinct spectroscopic characteristics that are of significant interest to researchers in organic synthesis, materials science, and drug development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) properties of **bicyclopropyl**, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **bicyclopropyl**. The high degree of symmetry in the molecule and the magnetic anisotropy of the cyclopropane rings result in characteristic chemical shifts.

1H NMR Spectroscopy

The proton NMR spectrum of **bicyclopropyl** is expected to show two main multiplets corresponding to the methine protons at the ring junction and the methylene protons of the cyclopropane rings. Due to the strained nature of the rings, these protons appear in the upfield region of the spectrum.^[1]

^{13}C NMR Spectroscopy

The carbon NMR spectrum is simplified by the molecule's symmetry, showing two distinct signals for the methine and methylene carbons. Notably, the carbon atoms of cyclopropane rings are highly shielded and often exhibit unusually low chemical shifts, sometimes even negative values relative to tetramethylsilane (TMS).

Table 1: Predicted NMR Spectroscopic Data for **Bicyclopropyl**

Nucleus	Predicted Chemical Shift (δ) [ppm]	Predicted Multiplicity
<hr/>		
¹ H NMR		
Methine (-CH)	0.4 - 0.6	Multiplet
Methylene (-CH ₂)	0.2 - 0.4	Multiplet
<hr/>		
¹³ C NMR		
Methine (C1)	10 - 15	CH
Methylene (C2, C3)	2 - 5	CH ₂

Note: The predicted values are based on the analysis of cyclopropane derivatives and general principles of NMR spectroscopy, as specific experimental data for the parent compound is not readily available in public databases.

Infrared (IR) Spectroscopy

The IR spectrum of **bicyclopropyl** is dominated by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The vibrational frequencies of the cyclopropyl rings are characteristic of strained cyclic systems.[\[2\]](#)

Table 2: Characteristic IR Absorption Bands for **Bicyclopropyl**

Vibrational Mode	Characteristic Absorption (cm ⁻¹)	Intensity
C-H Stretch (cyclopropyl)	3100 - 3000	Medium-Strong
C-H Stretch (aliphatic)	2980 - 2850	Strong
-CH ₂ - Scissoring	~1450	Medium
Cyclopropane Ring "Breathing"	1050 - 1000	Medium
C-C Stretch	1200 - 800	Weak

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **bicyclopropyl** results in a distinct fragmentation pattern that can be used for its identification. The molecular ion peak is expected to be observed, and fragmentation is guided by the stability of the resulting carbocations and neutral losses.

Table 3: Predicted Mass Spectrometry Data for **Bicyclopropyl**

m/z	Proposed Fragment	Relative Abundance	Notes
82	[C ₆ H ₁₀] ⁺	Moderate	Molecular Ion (M ⁺)[3]
67	[C ₅ H ₇] ⁺	High	Loss of ·CH ₃
54	[C ₄ H ₆] ⁺	High	Loss of ethene (C ₂ H ₄)
41	[C ₃ H ₅] ⁺	High	Base Peak; Allyl or Cyclopropyl Cation
39	[C ₃ H ₃] ⁺	Moderate	Loss of H ₂ from [C ₃ H ₅] ⁺

Note: The proposed fragmentation is based on general principles of cycloalkane mass spectrometry.[4] The base peak is predicted to be m/z 41, corresponding to the stable allyl or cyclopropyl cation.

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data for **bicyclopropyl** are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **bicyclopropyl** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a 90° pulse angle.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
 - Set the spectral width to cover the range of -10 to 220 ppm.
 - A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid): As **bicyclopropyl** is a liquid, the simplest method is to acquire a spectrum of the neat sample.

- Place one to two drops of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Press the plates together to form a thin liquid film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS) Protocol

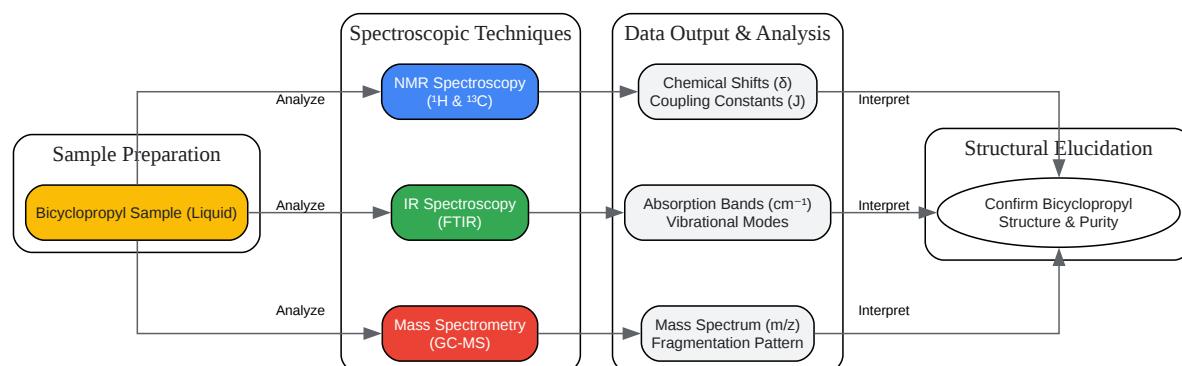
- Sample Introduction: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for sample introduction, as **bicyclopropyl** is a volatile liquid.
 - Dilute the **bicyclopropyl** sample in a volatile organic solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (e.g., 1 μL) of the dilute solution into the GC inlet.
 - The GC will separate the sample from the solvent and introduce it into the mass spectrometer.
- Instrumentation: A quadrupole or ion trap mass spectrometer coupled with a GC system.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis:

- Scan a mass range appropriate for the compound (e.g., m/z 35 to 200).
- The mass analyzer will separate the ions based on their mass-to-charge ratio.
- Data Processing: The data system will generate a mass spectrum, which is a plot of relative ion intensity versus m/z. Identify the molecular ion peak and the major fragment ions.

Visualizations

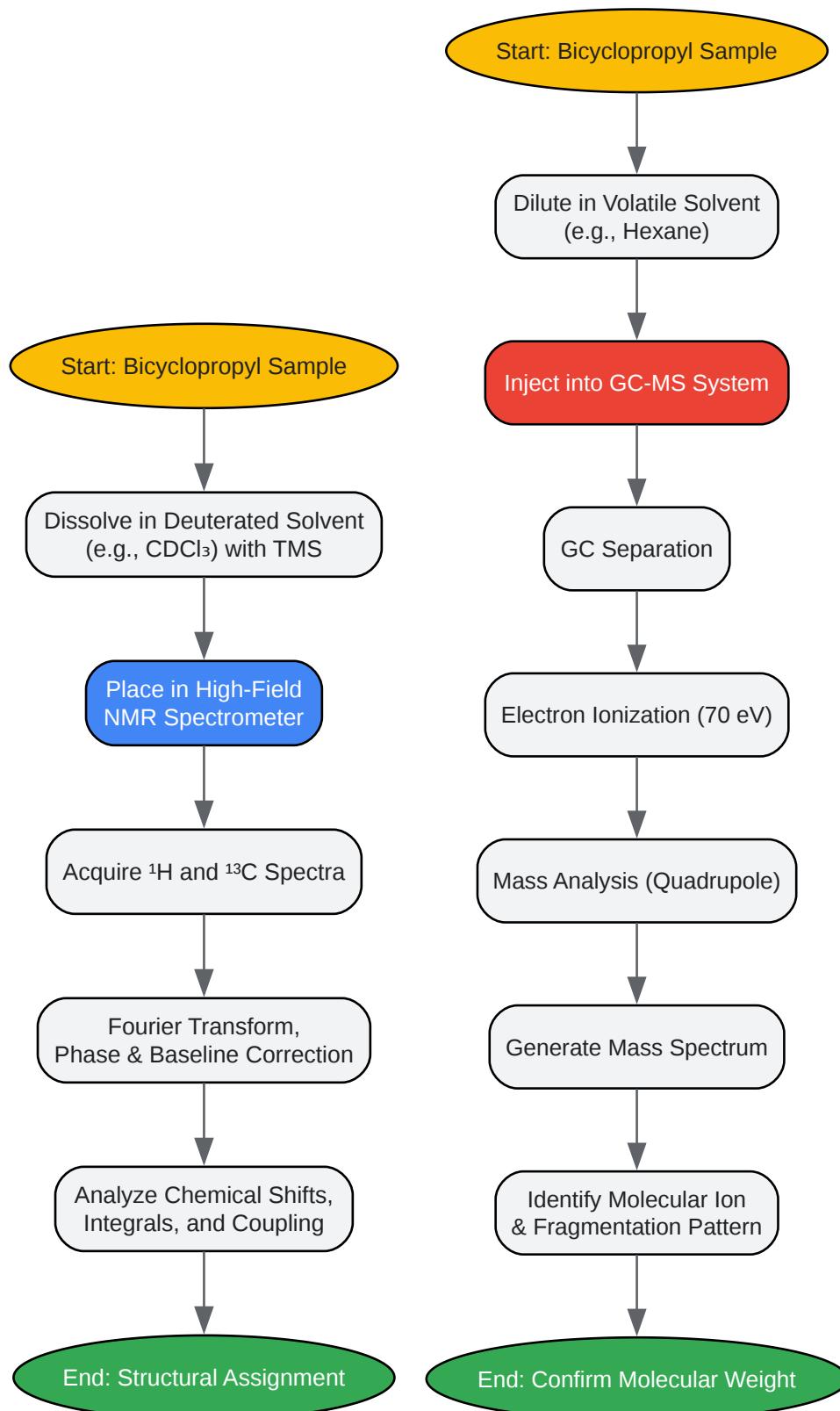
Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows for the spectroscopic analysis of **bicyclopropyl**.



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Caption: Overall workflow for the spectroscopic analysis of **bicyclopropyl**.

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